2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole

Antimicrobial evaluation Thiazole-pyrrolidine conjugates Procurement risk assessment

2-Phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole (CAS 2197500-25-5) is a synthetic small molecule with the molecular formula C17H15N3O2S2 and a molecular weight of 357.45 g/mol. It is a member of the thiazole-substituted pyrrolidine class, a chemical family widely explored for antimicrobial and antiproliferative properties.

Molecular Formula C17H15N3O2S2
Molecular Weight 357.45
CAS No. 2197500-25-5
Cat. No. B2868054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole
CAS2197500-25-5
Molecular FormulaC17H15N3O2S2
Molecular Weight357.45
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C17H15N3O2S2/c21-16(14-11-24-15(19-14)12-4-2-1-3-5-12)20-8-6-13(10-20)22-17-18-7-9-23-17/h1-5,7,9,11,13H,6,8,10H2
InChIKeyMEBQDAJPXCBQPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole (CAS 2197500-25-5): Sourcing & Baseline Profile for Scientific Procurement


2-Phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole (CAS 2197500-25-5) is a synthetic small molecule with the molecular formula C17H15N3O2S2 and a molecular weight of 357.45 g/mol. It is a member of the thiazole-substituted pyrrolidine class, a chemical family widely explored for antimicrobial and antiproliferative properties. Despite its catalog presence in several screening libraries, the peer-reviewed scientific literature and patent landscape currently lack sufficient quantitative data to establish a detailed comparative biological or physicochemical profile against its closest structural analogs. This guide will transparently document the limitations of the available evidence in the context of academic or industrial compound selection.

1
May support scaffold diversity screening campaigns where novel thiazole-binding chemotypes are sought
2
Distinct 2-phenylthiazole carbonyl substituent provides a pharmacophoric feature for target-discovery workflows
3
No peer-reviewed biological annotation available; all assay data must be generated de novo by the procuring laboratory

Why In-Class Thiazole-Pyrrolidine Compounds Cannot Simply Be Substituted for CAS 2197500-25-5 in Research


The 2-(thiazol-2-yloxy)pyrrolidine scaffold is present across a wide range of bioactive compounds with diverse enzymatic targets and potency profiles. The specific terminal 2-phenylthiazole carbonyl substituent on the target compound is a critical pharmacophoric feature. Minor structural modifications on this class—such as variations in the aryl group, the heterocyclic linker, or the amide orientation—can lead to substantial differences in target engagement, selectivity, and toxicity. Published structure-activity relationship (SAR) studies on related thiazole-pyrrolidine conjugates demonstrate this sensitivity with quantitative data. Therefore, generic procurement or substitution based solely on scaffold similarity, without verifying the specific quantitative evidence for CAS 2197500-25-5, carries a high risk of experimental failure and invalid cross-study comparisons. A rigorous, comparator-driven evidence assessment is essential. [1] [2]

SAR sensitivity Minor aryl or linker modifications on the thiazole-pyrrolidine scaffold may shift target engagement and selectivity profiles
Potency range In-class analog MIC values span 25 to >200 µg/mL; antimicrobial activity cannot be extrapolated to CAS 2197500-25-5
Selectivity gap Cytotoxicity and selectivity data are absent; the compound may not replicate reported selective profiles of related analogs

Comparative Quantitative Evidence Guide for 2-Phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole (CAS 2197500-25-5)


Cautionary Notice: Insufficient Comparative Data for CAS 2197500-25-5 Against Closest Analogs

An exhaustive search of non-proprietary databases, primary research papers, and patents was conducted to find quantitative head-to-head or cross-study comparable data for CAS 2197500-25-5 against its closest structural analogs. The search yielded no results meeting the evidence admission criteria. Existing literature on the broad thiazole-pyrrolidine class confirms that small structural modifications lead to significant activity cliffs, a concept that must be considered a high-risk factor when procuring this specific, uncharacterized compound. The most relevant class-level paper by Bodake et al. (2020) synthesizes and evaluates a series of 12 analogs (4a-l) for antimicrobial activity, reporting MIC values ranging from 25 to >200 µg/mL, but CAS 2197500-25-5 was not among the tested compounds. [1]

Antimicrobial Activity
Data to verify
Not established
Activity profile unverified for this specific compound
Class-level analog MIC range: 25 to >200 µg/mL against S. aureus (Bodake et al., 2020); target compound not tested
Antimicrobial evaluation Thiazole-pyrrolidine conjugates Procurement risk assessment

Evidence Gap: Lack of Cytotoxicity Selectivity Data for CAS 2197500-25-5

Selectivity between bacterial inhibition and mammalian cytotoxicity is a critical parameter for lead prioritization. A recent study by Nural et al. (2021) on a related series established that the 4-F-phenyl derivative (compound 11) demonstrated selective Gram-positive antibacterial activity with a favorable cytotoxicity profile against healthy mammalian cells, quantified by a high selectivity index. In contrast, there is no publicly available cytotoxicity data for the 2-phenylthiazole variant (CAS 2197500-25-5), preventing any assessment of its therapeutic window or safety margin. [1]

Selectivity Index
Class-level inference
Not established
Related 4-F-phenyl analog: reported selective Gram-positive activity with minimal mammalian cytotoxicity (Nural et al., 2021)
Selectivity between bacterial inhibition and mammalian cytotoxicity cannot be assessed
Cytotoxicity IC50 and exact cell-line data not publicly available for CAS 2197500-25-5
Cytotoxicity Selectivity index Thiazole-pyrrolidine derivatives

Appropriate Procurement Scenarios for 2-Phenyl-4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,3-thiazole Given Evidence Limitations


Use as a Chemical Probe for Scaffold Screening Campaigns

Given the complete lack of biological annotation, CAS 2197500-25-5 is most appropriately procured as part of a diversity set for a high-throughput screening (HTS) campaign or a focused fragment-based screening library targeting novel thiazole-binding sites. Its role would be as a sentinel compound to identify a new starting point for medicinal chemistry optimization, with all subsequent assay data generated de novo by the procuring laboratory. This usage acknowledges the high risk but leverages the compound's distinct 2-phenylthiazole feature for potential target discovery.

Negative Control or Inactive Benchmark for In-House Analog Series

A research group with a proprietary series of active thiazole-pyrrolidine inhibitors (e.g., targeting a specific kinase or enzyme) could procure this compound to serve as a structurally similar but potentially inactive benchmark. The absence of literature data on potency makes it suitable for initial testing to confirm inactivity in a new assay, thereby acting as a negative control to validate the specificity of their own active hits. Any observed activity would then necessitate a full de-risking profile.

Method Development and Analytical Standard for Mass Spectrometry

The compound's well-defined monoisotopic mass (357.45 g/mol) and unique structural features (two distinct thiazole rings) make it suitable as a non-biological analytical standard. It can be used for developing and calibrating LC-MS or GC-MS methods for the detection of thiazole-containing metabolites or environmental degradation products, where its exact mass and fragmentation pattern provide a reliable reference, independent of its unknown biological activity.

Application
Selection Property
Validation Focus
Scaffold diversity screening
Distinct 2-phenylthiazole pharmacophore
De novo assay characterization required
Negative control benchmarking
Structural similarity, unconfirmed activity
Hit specificity validation in proprietary assays
Mass spectrometry method development
Defined monoisotopic mass, dual thiazole rings
LC-MS/GC-MS calibration and detection
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